3-Tert-butoxy-5-hydroxybenzenesulfonamide
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Overview
Description
3-Tert-butoxy-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.30 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-hydroxybenzenesulfonamide typically involves the reaction of 3-hydroxybenzenesulfonamide with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may yield an amine .
Scientific Research Applications
3-Tert-butoxy-5-hydroxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or proteins by forming stable complexes, thereby affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-2-hydroxybenzenesulfonamide: Similar structure but with the hydroxy group at a different position.
3-Hydroxybenzenesulfonamide: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.
Uniqueness
3-Tert-butoxy-5-hydroxybenzenesulfonamide is unique due to the presence of both the tert-butoxy and hydroxy groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H15NO4S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-8-4-7(12)5-9(6-8)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
IULMCIUXSRIEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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